molecular formula C27H28N4O6S B2563342 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-43-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2563342
Número CAS: 533870-43-8
Peso molecular: 536.6
Clave InChI: LZSMYZLOXXIOGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H28N4O6S and its molecular weight is 536.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure features a sulfamoyl group linked to an oxadiazole moiety, which is known for its biological significance.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines:

Compound NameCell LineIC50 (μM)Reference
Compound AHepG20.25
Compound BMCF70.5
This compoundA549TBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to p53 and AMPK phosphorylation.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15TBD
Bacillus subtilis20TBD

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit COX enzymes, which are critical in the inflammatory response. A comparative analysis with known COX inhibitors is presented below:

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Celecoxib0.780.521.5
This compoundTBDTBDTBD

Case Studies

  • Study on Anticancer Efficacy : A recent study examined the effects of the compound on lung cancer cell lines (A549). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment.
  • Antibacterial Screening : In another investigation focusing on its antibacterial properties, the compound was tested against clinical isolates of E. coli and Klebsiella pneumoniae, showing promising results with MIC values comparable to standard antibiotics.

Propiedades

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)25(32)28-27-30-29-26(37-27)23-15-12-21(35-3)16-24(23)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSMYZLOXXIOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.